The Biological Functions of C-Reactive Protein (174-185) Peptide: An In-depth Technical Guide
The Biological Functions of C-Reactive Protein (174-185) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-Reactive Protein (CRP) peptide fragment 174-185 (sequence: H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH) is a dodecapeptide derived from the C-terminal region of the human acute-phase protein, CRP. Emerging research has highlighted this peptide as a significant modulator of the innate immune response, exhibiting a range of biological activities that are distinct from and, in some cases, opposing to the functions of its parent protein. This technical guide provides a comprehensive overview of the known biological functions of CRP(174-185), with a focus on its interactions with key immune cells, its role in inflammatory processes, and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
C-Reactive Protein (CRP) is a well-established biomarker of inflammation, synthesized predominantly by the liver in response to pro-inflammatory cytokines such as Interleukin-6 (IL-6). While the pentameric form of CRP (pCRP) is the circulating isoform, it can be dissociated into a monomeric form (mCRP) at sites of inflammation. Further enzymatic cleavage of CRP can generate bioactive peptides, among which the 174-185 fragment has garnered significant attention. This peptide has been shown to modulate a variety of cellular functions, particularly those of phagocytic cells like neutrophils and macrophages, suggesting its potential as a therapeutic agent in inflammatory and infectious diseases, as well as in oncology.
Biological Functions of CRP(174-185)
The biological activities of CRP(174-185) are primarily centered on the modulation of innate immune cell functions. These activities include the regulation of neutrophil adhesion and activation, enhancement of macrophage phagocytic and tumoricidal capabilities, and modulation of cytokine release.
Modulation of Neutrophil Function
CRP(174-185) plays a crucial role in regulating neutrophil adhesion to the endothelium, a critical step in the inflammatory cascade. The peptide has been shown to attenuate neutrophil attachment to activated endothelial cells by inducing the shedding of L-selectin (CD62L) from the neutrophil surface.[1][2] This action is activation-independent and contributes to limiting the inflammatory response by reducing neutrophil trafficking into tissues.[1][2]
Activation of Macrophages and Monocytes
CRP(174-185) is a potent activator of macrophages and monocytes, enhancing their phagocytic and cytotoxic functions.[3][4][5] Studies have demonstrated that this peptide can boost the tumoricidal activity of human monocytes and alveolar macrophages in vitro.[5][6] Furthermore, it augments the production of reactive oxygen species (ROS) in kidney macrophages, a key mechanism for bacterial clearance.[3][7] In a murine model of septic acute kidney injury, early treatment with CRP(174-185) improved outcomes by promoting bacterial clearance and skewing macrophages towards an anti-inflammatory M2 phenotype.[3][7]
Modulation of Cytokine Production
The immunomodulatory effects of CRP(174-185) extend to the regulation of cytokine production by monocytes and macrophages. While specific quantitative data for the peptide is emerging, studies on the parent CRP protein indicate a complex, dose-dependent influence on the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] For instance, CRP has been shown to increase the secretion of IL-1β and IL-6, while the effect on TNF-α can vary with concentration.[4] CRP(174-185) has been specifically implicated in influencing TNF-α and IL-1β secretion from normal human monocytes.[4]
Anti-Tumor Effects
When administered in combination with liposomes, the CRP(174-185) peptide has demonstrated significant anti-tumor effects in murine models of metastatic and primary tumors.[4] The peptide itself is not effective alone, but in a liposomal formulation, it enhances the tumoricidal activity of monocytes and macrophages.[4][5] This suggests a role for CRP(174-185) as a biological response modifier in cancer therapy.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological effects of CRP and its 174-185 peptide fragment.
| Parameter | Cell Type | Treatment | Effect | IC50 / Concentration | Reference |
| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HCAEC | ~20 µg/ml | [1] |
| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HPMVEC | ~22 µg/ml | [1] |
| L-selectin Expression | Human Neutrophils | CRP(174-185) | Diminished expression | Weaker inhibitory effect than parent protein | [1] |
Table 1: Effects of CRP and CRP(174-185) on Neutrophil Adhesion and L-selectin Expression
| Parameter | Cell Type | Treatment | Effect | Concentration | Reference |
| TNF-α Secretion | Normal Human Monocytes | CRP | Peak secretion | 50 µg/ml | [4] |
| IL-1β Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |
| IL-6 Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |
| sIL-6R Production | Human Neutrophils | CRP(174-185) | Stimulation | Dose-dependent | [5] |
Table 2: Effects of CRP and CRP(174-185) on Cytokine and Soluble Receptor Production
Signaling Pathways
The biological effects of CRP(174-185) on phagocytic cells are primarily mediated through its interaction with Fc gamma receptors (FcγR), specifically FcγRI (CD64) and FcγRIIa (CD32).[8] Binding of the peptide to these receptors initiates a downstream signaling cascade that leads to cellular activation.
Caption: Signaling pathway of CRP(174-185) in phagocytes.
Experimental Protocols
Neutrophil Adhesion Assay
This protocol describes a method to quantify the adhesion of human neutrophils to activated endothelial cells under static conditions, as influenced by CRP(174-185).
Caption: Experimental workflow for neutrophil adhesion assay.
L-selectin Shedding Assay
This protocol outlines the measurement of L-selectin shedding from the surface of neutrophils upon stimulation with CRP(174-185) using flow cytometry.
Materials:
-
Isolated human neutrophils
-
CRP(174-185) peptide
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FITC-conjugated anti-human CD62L (L-selectin) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in appropriate buffer at a concentration of 1 x 10^6 cells/ml.
-
Add varying concentrations of CRP(174-185) to the neutrophil suspension and incubate for 30 minutes at 37°C.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the FITC-conjugated anti-human CD62L antibody or an isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD62L expression. A decrease in MFI indicates L-selectin shedding.
Macrophage Phagocytosis and ROS Production Assay
This protocol describes a method to assess the effect of CRP(174-185) on the phagocytic activity and respiratory burst of macrophages.
Caption: Workflow for macrophage phagocytosis and ROS assay.
In Vivo Murine Model of Septic Acute Kidney Injury
This protocol provides a general workflow for inducing septic acute kidney injury in mice using the cecal ligation and puncture (CLP) model and for testing the therapeutic efficacy of CRP(174-185).
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
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Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures also influences severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
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Return the cecum to the peritoneal cavity and close the abdominal incision.
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Administer CRP(174-185) (e.g., 20 mg/kg, intraperitoneally) at a specified time point post-CLP (e.g., 1 hour).[3][7]
-
Monitor mice for survival and collect blood and tissue samples at various time points for analysis of kidney function (e.g., serum creatinine), bacterial load, and macrophage phenotype.
Conclusion
The C-Reactive Protein (174-185) peptide is a potent immunomodulatory agent with a distinct biological activity profile. Its ability to attenuate neutrophil adhesion, activate macrophage effector functions, and modulate cytokine responses highlights its potential for therapeutic development in a range of inflammatory, infectious, and neoplastic diseases. The interaction of CRP(174-185) with Fcγ receptors provides a clear mechanistic basis for its cellular effects. Further research is warranted to fully elucidate the downstream signaling pathways and to translate the promising preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this intriguing peptide.
References
- 1. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]
- 4. Acute phase levels of C-reactive protein enhance IL-1 beta and IL-1ra production by human blood monocytes but inhibit IL-1 beta and IL-1ra production by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pattern Recognition Proteins: First Line of Defense Against Coronaviruses [frontiersin.org]
